1-(5-Fluoro-2-propoxyphenyl)ethanol
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Overview
Description
1-(5-Fluoro-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications . The compound features a fluorine atom, a propoxy group, and an ethanol moiety attached to a phenyl ring, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-propoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield . These methods often employ catalysts like palladium on carbon (Pd/C) and operate under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 5-Fluoro-2-propoxybenzaldehyde, 5-Fluoro-2-propoxyacetophenone
Reduction: 1-(5-Fluoro-2-propoxyphenyl)ethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Fluoro-2-propoxyphenyl)ethanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated substrates.
Industry: In the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-propoxyphenyl)ethanol depends on its specific application. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes . The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-propoxyphenyl)ethanol
- 1-(5-Fluoro-2-methoxyphenyl)ethanol
- 1-(5-Fluoro-2-ethoxyphenyl)ethanol
Uniqueness
1-(5-Fluoro-2-propoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties . The propoxy group provides increased lipophilicity compared to methoxy or ethoxy analogs, potentially enhancing its interaction with biological membranes and targets .
Properties
IUPAC Name |
1-(5-fluoro-2-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWXVGYVKWWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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